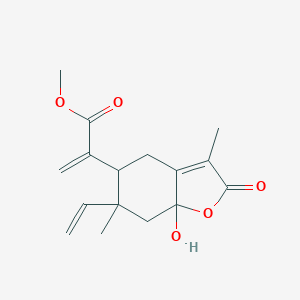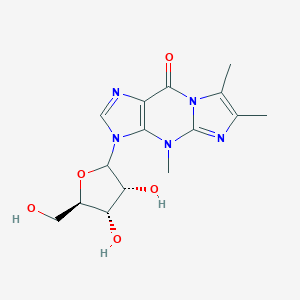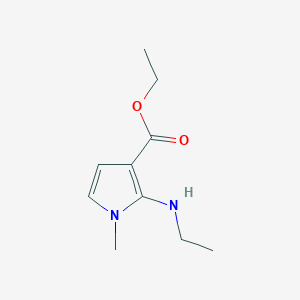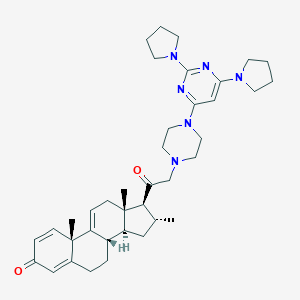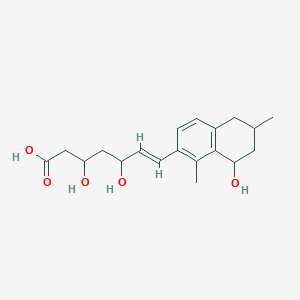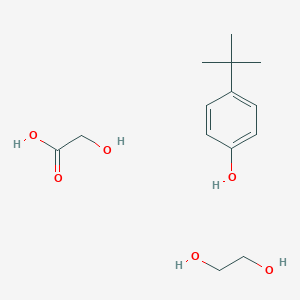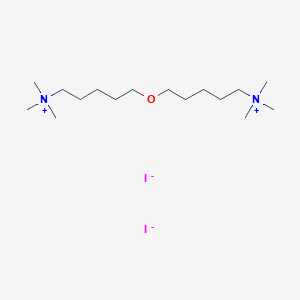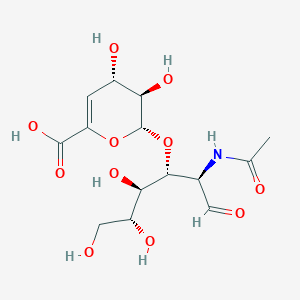
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose, also known as GlcA-GlcNAc, is a naturally occurring glycosaminoglycan (GAG) that is found in the extracellular matrix (ECM) of various tissues in the human body. It is a complex molecule that plays an important role in many physiological processes, including cell adhesion, migration, proliferation, and differentiation. In recent years, GlcA-GlcNAc has gained significant attention in the scientific community due to its potential applications in various fields, including tissue engineering, drug delivery, and regenerative medicine.
Wirkmechanismus
The mechanism of action of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is not fully understood. However, it is believed that 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose interacts with various proteins in the ECM, including integrins and growth factors, to regulate cell adhesion, migration, proliferation, and differentiation.
Biochemische Und Physiologische Effekte
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has several biochemical and physiological effects. It has been shown to promote cell adhesion and proliferation, as well as to regulate the expression of various genes involved in tissue regeneration. 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose in lab experiments is its ability to mimic the natural ECM of various tissues. This makes it an ideal scaffold material for tissue engineering applications. However, one of the main limitations of using 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose in lab experiments is its high cost and the complex synthesis process required to produce it.
Zukünftige Richtungen
There are several future directions for research on 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose. One area of research is in the development of new synthesis methods that are more efficient and cost-effective. Another area of research is in the optimization of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose for tissue engineering applications, including the development of new scaffolds and the investigation of its potential for the regeneration of various tissues. Additionally, there is a need for further research on the mechanism of action of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose, as well as its potential applications in drug delivery and regenerative medicine.
Synthesemethoden
The synthesis of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is a complex process that involves several steps. The most common method for synthesizing 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is through the enzymatic modification of chitin, a naturally occurring polymer found in the exoskeletons of crustaceans. The process involves the use of chitinase to break down chitin into chitooligosaccharides, which are then modified using various enzymes to produce 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has several potential applications in scientific research. One of the most promising areas of research is in tissue engineering, where 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose can be used as a scaffold material for the regeneration of damaged tissues. 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has also been shown to have potential applications in drug delivery, where it can be used as a carrier for the targeted delivery of drugs to specific tissues.
Eigenschaften
CAS-Nummer |
110326-09-5 |
|---|---|
Produktname |
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose |
Molekularformel |
C14H21NO11 |
Molekulargewicht |
379.32 g/mol |
IUPAC-Name |
(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1 |
InChI-Schlüssel |
AALORNCJXUQNQW-FNGWHDOKSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
Andere CAS-Nummern |
110326-09-5 |
Synonyme |
2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-glucose 2-acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose 2-ADGPUAG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



